5-Bromo-7-methyl-2(1h)-quinoxalinone
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Overview
Description
5-Bromo-7-methyl-2(1h)-quinoxalinone is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-methyl-2(1h)-quinoxalinone typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-bromoaniline with 2,3-butanedione in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or acetonitrile. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are also being explored to minimize the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-methyl-2(1h)-quinoxalinone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 8-Oxo-3-hydroxy-6-methylquinoxaline.
Reduction: 3-Hydroxy-6-methylquinoxaline.
Substitution: 8-Methoxy-3-hydroxy-6-methylquinoxaline.
Scientific Research Applications
5-Bromo-7-methyl-2(1h)-quinoxalinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 5-Bromo-7-methyl-2(1h)-quinoxalinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Known for its broad-ranging pharmacological potential, including antimicrobial and anticancer activities.
3-Hydroxyquinoxaline: Lacks the bromine atom, making it less reactive in certain chemical reactions.
6-Methylquinoxaline: Lacks both the bromine and hydroxyl groups, resulting in different biological activities.
Uniqueness
5-Bromo-7-methyl-2(1h)-quinoxalinone is unique due to the presence of the bromine, hydroxyl, and methyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C9H7BrN2O |
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Molecular Weight |
239.07 g/mol |
IUPAC Name |
5-bromo-7-methyl-1H-quinoxalin-2-one |
InChI |
InChI=1S/C9H7BrN2O/c1-5-2-6(10)9-7(3-5)12-8(13)4-11-9/h2-4H,1H3,(H,12,13) |
InChI Key |
IEDNWPALLMAQCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)N=CC(=O)N2 |
Origin of Product |
United States |
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